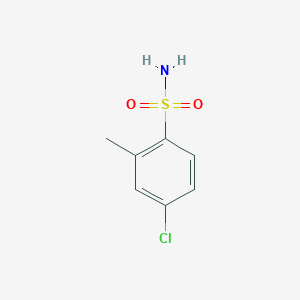

4-Chloro-2-methylbenzenesulfonamide

Description

Significance of Sulfonamide Derivatives in Chemical Research

Sulfonamides, compounds characterized by a sulfonyl group linked to an amine group (-SO2NH2), are a cornerstone of medicinal chemistry and drug discovery. nih.govajchem-b.com First introduced as antibacterial agents, they revolutionized medicine in the pre-penicillin era. ajchem-b.comajchem-b.com Their significance extends far beyond their initial use, with the sulfonamide scaffold proving to be remarkably versatile. nih.gov

Researchers have successfully developed sulfonamide derivatives with a wide spectrum of biological activities. These include applications as:

Antibacterial agents : The original and most well-known application, targeting both Gram-positive and Gram-negative bacteria. ajchem-b.comresearchgate.net

Antiviral compounds : Demonstrating efficacy against various viral infections. ajchem-b.comresearchgate.net

Anticancer agents : A significant area of modern research involves designing sulfonamide derivatives that can inhibit tumor growth. ajchem-b.comresearchgate.netmdpi.com

Anti-inflammatory drugs : Certain derivatives possess anti-inflammatory properties. researchgate.net

Diuretics and Antidiabetic agents : The sulfonamide structure is integral to drugs used for managing hypertension and diabetes. researchgate.netwisdomlib.org

The enduring relevance of sulfonamides stems from their synthetic accessibility and the modular nature of their structure, which allows for systematic modifications to tune their biological and physicochemical properties. nih.govajchem-b.com This has made them a privileged scaffold in the development of new therapeutic agents, with ongoing research continually uncovering novel applications. nih.gov

Historical and Current Research Trajectories for 4-Chloro-2-methylbenzenesulfonamide and its Analogs

Research involving this compound and its analogs primarily falls into two main categories: fundamental structural chemistry and the exploration of potential biological activities through the synthesis of novel derivatives.

A significant area of investigation has been the synthesis and crystallographic characterization of N-aryl-arylsulfonamides, where this compound serves as a key building block. Studies have focused on understanding how different substituents on the aromatic rings affect the compound's three-dimensional structure, such as bond angles and the orientation of the rings relative to each other. nih.govresearchgate.net For instance, the structure of derivatives like 4-chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide has been determined to analyze the conformational effects of the methyl groups. nih.gov This fundamental research is crucial for understanding the structure-activity relationships that govern how these molecules interact with biological targets.

Current research continues to build on this structural foundation by synthesizing novel derivatives and screening them for biological activity. Scientists have created series of compounds based on the this compound framework to explore their potential as:

Antibacterial agents : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and tested for their activity against various bacteria, with some showing promising results. tandfonline.com

Anticancer agents : Research has demonstrated that derivatives of 2-alkylthio-4-chloro-5-methylbenzenesulfonamide can induce apoptosis (programmed cell death) in cancer cell lines. mdpi.commdpi.com For example, specific derivatives have shown selective cytotoxic effects against HeLa cervical cancer cells. mdpi.com These studies often involve creating molecular hybrids, combining the sulfonamide core with other chemical moieties known for biological activity. mdpi.com

The precursor molecule, 4-chloro-2-methylbenzenesulfonyl chloride, is the common starting point for the synthesis of these diverse analogs. nih.govscbt.com The research trajectory clearly moves from understanding the basic chemical and physical properties of the core structure to applying that knowledge in the rational design of new molecules with specific, targeted functions.

Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLBNAYYKLMCSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291668 | |

| Record name | 5-Chloro-o-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85019-87-0 | |

| Record name | NSC77050 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-o-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Methylbenzenesulfonamide

Established Synthetic Pathways for 4-Chloro-2-methylbenzenesulfonamide and Key Intermediates

The traditional synthesis of this compound typically involves a two-step process: the sulfonation of a substituted toluene (B28343), followed by amidation.

Sulfonation and Halogenation Protocols

The primary route to obtaining the key intermediate, 4-chloro-2-methylbenzenesulfonyl chloride, involves the chlorosulfonation of 3-chlorotoluene (B144806) (meta-chlorotoluene). In a typical procedure, 3-chlorotoluene is treated with chlorosulfonic acid, often in a solvent like chloroform (B151607), at low temperatures. nih.gov The reaction proceeds via electrophilic aromatic substitution, where the chlorosulfonyl group is introduced onto the benzene (B151609) ring. nuomengchemical.com The methyl group of the toluene derivative directs the substitution to the ortho and para positions. nuomengchemical.com

Another approach involves the halogenation of a toluenesulfonyl chloride derivative. For instance, 4-methylsulfonyltoluene can undergo a chlorination reaction in the presence of a catalyst like iron and a low-polarity solvent to produce 2-chloro-4-methylsulfonyltoluene. google.com It is important to control the reaction conditions to prevent side reactions, such as the chlorination of the methyl group. quora.com

The sulfonation of benzene and its derivatives is a reversible reaction. libretexts.orgyoutube.com This reversibility can be exploited to use the sulfonic acid group as a temporary blocking group to direct other substituents to desired positions on the aromatic ring. libretexts.org

Amidation Reactions and Nitrogen Nucleophile Integration

The subsequent step in the synthesis of this compound is the amidation of the previously formed 4-chloro-2-methylbenzenesulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with ammonia (B1221849) or an appropriate amine. nuomengchemical.compatsnap.com For example, treating 4-chloro-2-methylbenzenesulfonyl chloride with 4-chloroaniline (B138754) yields N-(4-chlorophenyl)-4-chloro-2-methylbenzenesulfonamide. nih.gov Similarly, reaction with 4-methylaniline produces 4-chloro-N-(4-methylphenyl)-2-methylbenzenesulfonamide. nih.gov The reaction is often carried out in a suitable solvent and may require heating. nih.govnih.gov

The versatility of this amidation step allows for the integration of a wide variety of nitrogen nucleophiles, leading to a diverse range of N-substituted sulfonamides. For instance, reacting 4-chloro-2-methylbenzenesulfonyl chloride with 2-chloroaniline (B154045) results in the formation of 4-chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide. nih.gov The use of different amines allows for the tuning of the physicochemical and biological properties of the final sulfonamide product.

Novel Synthetic Route Development and Optimization

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of benzenesulfonamide (B165840) scaffolds.

Catalytic Strategies in the Synthesis of Benzenesulfonamide Scaffolds

Catalytic approaches are being explored to improve the synthesis of benzenesulfonamides. For example, magnetically retrievable graphene-based nanohybrids have been used as catalysts for the synthesis of benzenesulfonamide derivatives through the ring-opening of N-tosylaziridines with various aromatic amines. scispace.com This method offers advantages such as short reaction times, high yields, and catalyst reusability. scispace.com Other catalytic systems, such as those involving copper, have been employed for the cross-coupling of substituted phenyl bromides with amines to produce aniline (B41778) analogues of benzenesulfonamides. nih.gov

Hybridization Strategies for Structural Diversification

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for creating new compounds with potentially enhanced biological activities. mdpi.comnih.govnih.gov This approach has been applied to the structural diversification of this compound. For example, new N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have been synthesized as molecular hybrids containing fragments of chalcone (B49325) and 4-chloro-5-methyl-2-methylthiobenzenesulfonamide. mdpi.com This strategy aims to achieve a synergistic effect and increase the efficacy of the resulting compounds. mdpi.com

Derivatization and Functionalization Strategies of this compound

The this compound scaffold can be further modified through various derivatization and functionalization reactions to generate a wide array of novel compounds. These modifications can be directed at the sulfonamide nitrogen, the aromatic ring, or the methyl group.

Late-stage functionalization (LSF) has emerged as a powerful tool for the direct modification of biologically active scaffolds, avoiding the need for de novo synthesis of each analogue. researchgate.net This strategy allows for the introduction of various functional groups at specific C-H bonds of the molecule. researchgate.net For example, a series of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized through reactions of N-(benzenesulfonyl)cyanamide potassium salts with different nucleophiles. nih.gov

Furthermore, the sulfonamide nitrogen can be readily acylated or reacted with various electrophiles to introduce new functionalities. dergipark.org.tr The aromatic ring can also be subjected to further electrophilic substitution reactions, although the existing substituents will influence the position of the incoming group.

Interactive Data Table: Examples of Derivatization Reactions

| Starting Material | Reagent(s) | Product | Reference |

| 4-chloro-2-methylbenzenesulfonyl chloride | 4-chloroaniline | 4-chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide | nih.gov |

| 4-chloro-2-methylbenzenesulfonyl chloride | 4-methylaniline | 4-chloro-N-(4-methylphenyl)-2-methylbenzenesulfonamide | nih.gov |

| 4-chloro-2-methylbenzenesulfonyl chloride | 2-chloroaniline | 4-chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide | nih.gov |

| N-(benzenesulfonyl)cyanamide potassium salts | Hydrazinecarbodithioic acid esters, etc. | Novel 4-chloro-2-mercaptobenzenesulfonamides | nih.gov |

Modification of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is a primary site for chemical modification, most commonly through substitution at the nitrogen atom. A prevalent synthetic route involves the reaction of its precursor, 4-chloro-2-methylbenzenesulfonyl chloride, with a wide array of primary or secondary amines.

One of the most extensively studied modifications is N-arylation, where the sulfonamide is functionalized with an aromatic ring. This is typically achieved by reacting 4-chloro-2-methylbenzenesulfonyl chloride with a substituted aniline. For instance, reacting the sulfonyl chloride with 4-methylaniline yields N-(4-methylphenyl)-4-chloro-2-methylbenzenesulfonamide. nih.gov This straightforward condensation reaction is usually conducted by heating the reactants, often without a solvent or in a high-boiling point solvent, followed by precipitation in water. nih.gov Similar procedures have been used to synthesize a variety of N-aryl derivatives, including N-(4-chlorophenyl) and N-(2-methylphenyl) analogues. nih.govnih.gov The structural characteristics of these N-substituted products, such as the torsion angles between the aromatic rings and the conformation of the C-SO₂-NH-C segment, have been thoroughly investigated using X-ray crystallography. nih.govnih.gov

Beyond simple N-arylation, more advanced catalytic methods have been developed for the N-alkylation of sulfonamides, including those with structures similar to this compound. The "borrowing hydrogen" methodology represents an efficient and atom-economical approach. ionike.com In this method, a transition metal catalyst, such as an iron or ruthenium complex, facilitates the reaction between a sulfonamide and an alcohol. ionike.comnih.gov The mechanism involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the sulfonamide to form an N-sulfonylimine intermediate. This intermediate is subsequently reduced by the hydrogen that was "borrowed" from the alcohol, yielding the N-alkylated sulfonamide and regenerating the catalyst. researchgate.net This technique has been successfully applied to a broad scope of sulfonamides and benzylic alcohols, achieving high yields. ionike.com

The following table summarizes representative N-substitutions of the this compound scaffold.

| Reactant 1 | Reactant 2 | Product | Reference |

| 4-chloro-2-methylbenzenesulfonyl chloride | 4-methylaniline | 4-chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide | nih.gov |

| 4-chloro-2-methylbenzenesulfonyl chloride | 4-chloroaniline | 4-chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide | nih.gov |

| 4-chloro-2-methylbenzenesulfonyl chloride | o-toluidine | 4-chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide | nih.gov |

| p-Toluenesulfonamide (analogue) | Benzyl alcohol | N-benzyl-4-methylbenzenesulfonamide | ionike.comresearchgate.net |

Aromatic Ring Functionalization and Side Chain Introduction

Functionalization of the aromatic ring of this compound, beyond the existing chloro and methyl groups, presents a more complex challenge due to the directing effects of the substituents. The electron-withdrawing sulfonamide group and the chloro atom tend to deactivate the ring towards electrophilic aromatic substitution. However, insights can be gained from related structures. For example, the synthesis of compounds like 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide demonstrates that additional functional groups, such as a nitro group, can be present on the N-aryl portion of the molecule. sigmaaldrich.com

Direct functionalization of the aromatic ring of similar compounds has been explored. In related systems, such as methyl 4-chloro-2-nitrobenzoate, a fluorodenitration reaction can be performed, indicating that installed functional groups can be subsequently modified. sigmaaldrich.com

The methyl side chain offers another handle for chemical modification, primarily through oxidation. While direct oxidation studies on this compound are not widely reported, research on the closely related compound 2-chloro-4-methylsulfonyltoluene shows that the methyl group can be oxidized to a carboxylic acid. This transformation is noted to be challenging due to the strong electron-withdrawing effects of the ortho-chloro and para-sulfonyl groups.

Chemical Reactivity and Mechanistic Investigations

Understanding the chemical reactivity of this compound is essential for predicting its behavior in chemical and biological systems. Key areas of investigation include the nucleophilicity of its deprotonated form and its susceptibility to oxidative transformations.

Nucleophilic Reactivity of Sulfonamide Anions

The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form a sulfonamide anion. This anion is a potent nucleophile and plays a central role in many of the modification reactions of the sulfonamide moiety.

The nucleophilic character of the sulfonamide is explicitly harnessed in catalytic N-alkylation reactions that proceed via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. ionike.comresearchgate.net In these base-catalyzed reactions, the sulfonamide acts as the key nucleophile. The reaction sequence is initiated by the catalyst abstracting hydrogen from the alcohol to form an aldehyde. The sulfonamide, in its anionic form, then performs a nucleophilic attack on the carbonyl carbon of this transient aldehyde. This is followed by dehydration to yield an N-sulfonylimine intermediate. The final step involves the reduction of this imine by the catalyst, which returns the borrowed hydrogen to complete the cycle. researchgate.net The success of this methodology across a range of sulfonamides and alcohols underscores the effective nucleophilicity of the sulfonamide anion in forming new carbon-nitrogen bonds. ionike.comnih.gov

Oxidative Transformations and Metabolic Fate in Research Systems

The metabolic fate of xenobiotics is often determined by oxidative transformations catalyzed by enzymes. Studies on compounds with a similar 4-chloro-2-methylphenyl core provide significant insights into the potential metabolic pathways for this compound.

Research on the herbicide 4-chloro-2-methylphenoxyacetate (MCPA), which shares the same substituted aromatic ring, has been conducted using the soil bacterium Pseudomonas N.C.I.B. 9340. nih.gov This research revealed a detailed metabolic pathway initiated by the enzymatic hydroxylation of the aromatic ring to form 5-chloro-3-methylcatechol. This catechol intermediate then undergoes oxidative ring fission, catalyzed by an oxygenase enzyme that requires Fe²⁺ or Fe³⁺ for activity. The ring-opened product, cis,cis-γ-chloro-α-methylmuconate, is further processed through a series of enzymatic steps involving lactonization and delactonizing reactions. nih.gov This pathway demonstrates that the aromatic ring is a primary target for oxidative degradation in biological systems.

Another potential oxidative transformation is the oxidation of the methyl group to a carboxylic acid, which would yield 4-chloro-5-sulfamoylanthranilic acid. This type of benzylic oxidation is a common metabolic reaction for compounds containing methyl groups on an aromatic ring.

A comprehensive review of the available scientific literature reveals a significant scarcity of detailed, publicly accessible data specifically for the chemical compound This compound . While numerous studies have been conducted on its various N-substituted derivatives, the specific experimental and computational analyses required to fully address the requested article outline for the parent compound are not sufficiently available.

The available research provides extensive crystallographic and spectroscopic information for compounds such as N-(aryl)-4-chloro-2-methylbenzenesulfonamides and N-(acyl)-4-chloro-2-methylbenzenesulfonamides. nih.govnih.govresearchgate.netnih.govnih.gov These studies offer valuable insights into the structural effects of substituents on the sulfonamide moiety. However, the explicit focus on This compound in its unsubstituted form, as mandated by the instructions, cannot be scientifically fulfilled with the currently available data.

Therefore, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for the specified compound due to the lack of dedicated research findings in the following areas:

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1H and 13C NMR spectral data with assignments for stereochemical analysis are not published.

Vibrational Spectroscopy (IR, Raman): While some sources mention characterization by IR, a detailed analysis of the vibrational modes for conformational studies is not available. nih.gov

X-ray Crystallography: A crystal structure for the parent compound this compound does not appear to have been published, precluding any analysis of its specific molecular conformation, torsion angles, intermolecular interactions, and crystal packing.

Theoretical and Computational Chemistry Investigations: Dedicated computational studies, such as Density Functional Theory (DFT) analysis, on this compound are absent from the searched literature.

Without this foundational data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy.

Advanced Structural Characterization and Computational Analysis of 4 Chloro 2 Methylbenzenesulfonamide

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. researchgate.net For 4-Chloro-2-methylbenzenesulfonamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the optimized molecular geometry in the ground state. researchgate.net These calculations provide key insights into bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the properties of molecules in their excited states. rsc.org This method is particularly useful for predicting the electronic absorption spectra of a compound. researchgate.net By calculating the energies of vertical excitations from the ground state to various excited states, the absorption maxima (λmax) can be determined. These theoretical predictions can then be compared with experimental UV-Vis spectra to validate the computational model. The solvent environment can also be incorporated into TD-DFT calculations to provide more accurate predictions of spectral behavior in solution. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the reactivity of molecules. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.net A smaller energy gap suggests that the molecule is more reactive.

For this compound, the energies of the HOMO and LUMO, as well as the HOMO-LUMO gap, can be calculated using DFT. These values provide insights into the molecule's electronic properties and reactivity. From the HOMO and LUMO energy values, various chemical reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These indices offer a quantitative measure of the molecule's reactivity and potential interaction with other chemical species.

Below is a table illustrating the kind of data that can be generated from FMO analysis for a compound like this compound, based on typical values for similar sulfonamide derivatives.

| Parameter | Symbol | Formula | Typical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.8 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.2 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.5 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.3 |

| Chemical Softness | S | 1/η | 0.43 |

| Electrophilicity Index | ω | χ²/2η | 2.66 |

Note: The values in this table are representative and based on computational studies of similar sulfonamide compounds.

Electrostatic Potential (MEP) Mapping for Interaction Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netlibretexts.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent intermediate potential values.

Molecular Dynamics Simulations for Conformational Sampling and Interaction Energies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. youtube.comowlstown.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational changes, flexibility, and intermolecular interactions of a molecule. nih.gov

For this compound, MD simulations can be employed to explore its conformational landscape. The molecule can adopt various conformations due to the rotation around its single bonds. MD simulations can help identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations are instrumental in studying the interactions between this compound and other molecules, such as solvent molecules or biological macromolecules. By simulating the compound in a solvent box (e.g., water), the solvation process and the formation of hydrogen bonds can be investigated. When studying the interaction with a biological target, such as an enzyme, MD simulations can provide insights into the binding mode, the stability of the complex, and the key residues involved in the interaction. The interaction energies between the ligand and the receptor can be calculated to quantify the binding affinity.

Investigation of Biological and Biochemical Interactions Pre Clinical Focus

Enzyme Inhibition Studies and Mechanistic Insights

The sulfonamide group is a well-established pharmacophore known to interact with metalloenzymes, leading to significant research into the enzyme inhibitory potential of 4-chloro-2-methylbenzenesulfonamide derivatives.

Derivatives of this compound have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes. nih.gov Inhibition of specific isoforms, particularly the tumor-associated CA IX and CA XII, is a key strategy in developing novel anticancer agents. nih.gov

The inhibitory potency of benzenesulfonamide (B165840) derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ). Studies on various derivatives incorporating the 2-methylbenzenesulfonamide moiety have demonstrated potent inhibition of cancer-related CA IX. For instance, certain 4-thiazolidinone (B1220212) derivatives bearing this scaffold have shown exceptional potency against CA IX with IC₅₀ values in the low nanomolar range. nih.gov

| Derivative Class | Compound | Target Isozyme | Inhibitory Potency (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|---|

| 4-Thiazolidinone-benzenesulfonamides | Compound 4e | CA IX | 10.93 nM (IC₅₀) | nih.gov |

| Compound 4g | CA IX | 25.06 nM (IC₅₀) | ||

| 4-Thiazolidinones/2,4-Thiazolidinediones | Compound 3b | CA IX | 0.035 µM (IC₅₀) | nih.gov |

| Compound 6i | CA IX | 0.041 µM (IC₅₀) | ||

| Click-Chemistry Derived Sulfonamides | Compound 4 | CA IX | 1.5 - 38.9 nM (Kᵢ) | nih.gov |

| Compound 5 | CA XII | 0.8 - 12.4 nM (Kᵢ) |

A critical aspect of developing CA inhibitors for therapeutic use is achieving selectivity for the target isozyme over off-target isoforms, such as the ubiquitous cytosolic CA I and CA II, to minimize potential side effects. Research has shown that derivatives of this compound can be engineered to exhibit remarkable selectivity. For example, thiazolone-based benzenesulfonamide derivatives showed potent inhibition against the tumor-associated CA IX isoform while being significantly less active against the cytosolic CA II isoform. nih.gov Similarly, other synthesized sulfonamides demonstrated low nanomolar inhibition against tumor-associated CA IX and CA XII, while only moderately inhibiting the cytosolic CA I and II isoforms. nih.gov This selectivity is often achieved by exploiting structural differences in the active site cavities of the various isozymes, allowing for the design of derivatives with moieties that interact specifically with the target isoform.

The primary mechanism of carbonic anhydrase inhibition by sulfonamides is well-established. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the Zn(II) ion located in the enzyme's active site, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is essential for catalysis. nih.govnih.gov This binding mimics the tetrahedral transition state of the CO₂ hydration reaction. X-ray crystallographic studies of related sulfonamides complexed with CA II have confirmed this binding mode, showing the sulfonamide nitrogen and one of its oxygen atoms forming strong coordinate bonds with the zinc ion. nih.gov Furthermore, the inhibitor is stabilized by a network of hydrogen bonds with amino acid residues within the active site, such as Thr199. nih.gov The inhibition is typically reversible and competitive in nature.

While the sulfonamide functional group is a versatile pharmacophore, a review of the scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its direct derivatives against cholinesterases (acetylcholinesterase or butyrylcholinesterase) or β-lactamases. nih.govnih.govnih.govmdpi.com Research on sulfonamide-based inhibitors for these enzyme classes has generally explored different structural scaffolds. nih.govnih.gov

Carbonic Anhydrase (CA) Isozyme Inhibition (e.g., CA IX, CA II, CA XII)

Cellular Response and Pathway Modulation in In Vitro Models

The enzyme-inhibiting properties of this compound derivatives translate into significant effects at the cellular level. In vitro studies using various human cancer cell lines have demonstrated the ability of these compounds to inhibit cell growth and induce programmed cell death (apoptosis).

Derivatives of 4-chloro-2-mercapto-5-methylbenzenesulfonamide, a closely related scaffold, have shown potent and selective antitumor activity. nih.gov For example, one derivative exhibited high selectivity against renal cancer (A498) cells with a GI₅₀ (concentration for 50% growth inhibition) of less than 0.01 µM. nih.gov Another prominent compound from this series was effective against leukemia, melanoma, CNS cancer, ovarian cancer, and breast cancer cell lines, with GI₅₀ values in the sub-micromolar range. nih.gov

Further studies on other derivatives have elucidated the cellular pathways modulated by these compounds. One compound was found to induce apoptosis in cancer cells, which was accompanied by a decrease in the mitochondrial membrane potential and an increase in the population of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptotic DNA fragmentation. nih.gov

| Derivative Class | Compound | Cell Line | Cancer Type | Activity Metric | Potency | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-mercapto-5-methylbenzenesulfonamide derivative | Compound 3l | SR | Leukemia | GI₅₀ | 0.3 - 0.9 µM | nih.gov |

| Compound 3l | MDA-MB-231/ACTT | Breast Cancer | GI₅₀ | 0.3 - 0.9 µM | ||

| Compound 8 | A498 | Renal Cancer | GI₅₀ | < 0.01 µM | ||

| 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(...)-guanidine | Compound 24 | MCF-7 | Breast Cancer | IC₅₀ | ~12.7 µM (mean) | nih.gov |

| Compound 30 | HCT-116 | Colon Cancer | IC₅₀ | 8 µM |

Anti-proliferative Effects in Human Cancer Cell Lines

There is currently no available data in the scientific literature regarding the anti-proliferative effects of this compound on human cancer cell lines such as HeLa, HCT-116, MCF-7, or MDA-MB-231.

Apoptosis Induction and Mechanistic Pathways

No studies have been published detailing the induction of apoptosis by this compound. Consequently, information regarding its potential mechanisms, such as caspase activation, phosphatidylserine (B164497) externalization, or effects on the cell cycle, is not available.

Regulation of Gene Expression

Research into the effects of this compound on gene expression is not present in the current body of scientific literature.

Antimicrobial and Antifungal Activity in In Vitro Systems

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There are no published findings on the antibacterial efficacy of this compound against key bacterial strains, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus species, Bacillus subtilis, or Corynebacterium diphtheriae.

Anti-biofilm Properties

Information regarding the potential anti-biofilm properties of this compound is not available in the scientific literature.

Antifungal Efficacy

There are no studies available that have investigated the antifungal efficacy of this compound.

Antiviral Activity (e.g., Anti-HIV-1)

While direct antiviral studies on this compound are not extensively documented in publicly available literature, research into structurally related benzenesulfonamide derivatives has revealed promising antiviral properties. These studies provide insights into the potential, albeit unconfirmed, antiviral capacity of the broader chemical class to which this compound belongs.

A notable example is the investigation of 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its derivatives. nih.gov These compounds have demonstrated inhibitory effects against various strains of the influenza virus, including Influenza A (H1N1, H3N2, and H5N1) and Influenza B, within a cell culture model. nih.gov The mechanism of action for these derivatives is believed to occur at an early stage of the viral replication cycle, potentially interfering with virus adsorption or penetration into the host cell. nih.gov

The 50% effective concentration (EC50) values, which indicate the concentration of a drug that is required for 50% of its maximum effect, for these active benzenesulfonamide derivatives are presented in the table below.

Interactive Table: Antiviral Activity of Benzenesulfonamide Derivatives against Influenza Viruses

| Influenza Virus Strain | EC50 (µg/mL) |

| Influenza A (H1N1) | 2.7 - 5.2 |

| Influenza A (H3N2) | 13.8 - 26.0 |

| Influenza A (H5N1) | 3.1 - 6.3 |

| Influenza B | 7.7 - 11.5 |

Data derived from studies on 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide and its active derivatives. nih.gov

It is important to note that while these findings are for related compounds, they underscore the potential for the benzenesulfonamide scaffold to serve as a basis for the development of novel antiviral agents. Further research would be necessary to determine if this compound itself possesses any antiviral activity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational modeling techniques used to predict the biological activity and physicochemical properties of chemical compounds based on their molecular structure. For the benzenesulfonamide class of compounds, these studies have been instrumental in understanding how different structural features influence their biological interactions.

QSAR studies on benzenesulfonamide derivatives have successfully correlated various molecular descriptors with their biological potency in different therapeutic areas. For instance, in the context of carbonic anhydrase inhibitors, topological indices such as the Balaban index (J) and the first-order Randic connectivity index have shown excellent correlation with the binding constants (logK) of benzenesulfonamides to the human carbonic anhydrase II enzyme. nih.govcapes.gov.br The inclusion of the hydrophobic parameter (logP) has been shown to significantly improve the statistical quality of these models. nih.gov

In the realm of antiviral research, 3D-QSAR studies on benzenesulfonamide derivatives as Hepatitis B Virus (HBV) capsid assembly inhibitors have demonstrated a strong correlation between the compounds' structural features and their inhibitory activity. tandfonline.com These models, which include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have shown high predictive ability, suggesting their utility in designing more potent HBV inhibitors. tandfonline.com

Furthermore, QSAR models have been developed for benzenesulfonamides that inhibit tumor-associated carbonic anhydrase isoforms IX and XII. These models utilize molecular descriptors calculated through advanced computational methods to establish a relationship with the inhibition constants (Ki), providing a statistically significant and predictive tool for designing novel antitumor agents. tandfonline.com

The nature and position of substituents on the benzenesulfonamide ring play a critical role in determining the biological activity profile of these compounds. Structure-activity relationship (SAR) studies have elucidated the impact of these substituents across various biological targets.

For instance, in a series of benzenesulfonamides designed as metallo-β-lactamase ImiS inhibitors, it was found that meta-substituted derivatives exhibited significantly improved inhibitory activity compared to their ortho- and para-substituted counterparts. nih.gov This highlights the critical importance of the substituent's position on the phenyl ring for effective interaction with the enzyme's active site. nih.gov

In the development of NLRP3 inflammasome inhibitors, modifications to the sulfonamide moiety of the lead compound were generally well-tolerated, whereas the substituents on the benzamide (B126) portion were found to be critical for inhibitory potency. nih.gov Similarly, in the optimization of T-type calcium channel blockers, the introduction of fluorine and chlorine atoms to the central aromatic ring of a sulfonamide lead structure was instrumental in improving oral bioavailability and metabolic stability. nih.gov

The synthesis and evaluation of various 4-chloro-2-mercaptobenzenesulfonamide derivatives have also demonstrated the profound impact of substituents on their biological activity, leading to compounds with promising antibacterial and antitumor activities. tandfonline.comnih.gov These studies collectively underscore that strategic placement of specific substituents on the benzenesulfonamide scaffold is a key strategy for modulating their biological interaction profiles and therapeutic potential.

Pre-clinical Metabolic Stability Assessments (e.g., using human liver microsomes)

Pre-clinical metabolic stability assays are crucial for predicting the in vivo pharmacokinetic properties of a drug candidate. These assays, often conducted using human liver microsomes (HLM), provide an initial assessment of a compound's susceptibility to metabolism, primarily by phase I enzymes like the cytochrome P450 (CYP) family. wuxiapptec.com

In another study focused on optimizing sulfonamides as T-type calcium channel blockers, replacing a 2-methylindoline (B143341) group with an aniline (B41778) moiety significantly enhanced the stability in both rat (RLM) and human liver microsomes. nih.gov Conversely, the addition of a methyl group to the sulfonamide nitrogen of a different compound dramatically decreased its metabolic stability. nih.gov

These examples demonstrate that even minor structural modifications can have a substantial impact on a compound's metabolic fate. The data from such studies, typically presented as the percentage of the parent compound remaining over time or as intrinsic clearance (CLint) values, are vital for guiding the selection and optimization of drug candidates with favorable pharmacokinetic profiles.

Interactive Table: Illustrative Metabolic Stability of a Cyclic Sulfonamide Derivative (Compound 18e) in Liver Microsomes

| Species | % Remaining after 30 min |

| Human | 93 |

| Rat | 78 |

Data for compound 18e, a cyclic sulfamide (B24259) derivative, from a study on 11β-HSD1 inhibitors. nih.gov

Exploration of Diverse Chemical Applications

Role as Ligands in Coordination Chemistry and Metal Complex Formation

The sulfonamide group in 4-Chloro-2-methylbenzenesulfonamide possesses lone pairs of electrons on its nitrogen and oxygen atoms, making it a potential ligand for coordinating with metal ions. msu.edumsu.edu While direct studies on the coordination complexes of this compound are not extensively documented, the behavior of analogous sulfonamide-containing molecules provides significant insight into its potential in this area.

Sulfonamides can act as monodentate or bidentate ligands, coordinating to metal centers through the nitrogen atom of the sulfonamide group and, in some cases, through one of the sulfonyl oxygen atoms. The formation of metal complexes with sulfonamide derivatives is an active area of research. For instance, Schiff bases derived from 4-aminobenzenesulfonamide have been shown to form stable complexes with a variety of transition metals, including Fe(III), Ru(III), Co(II), Ni(II), and Cu(II). iosrjournals.org In these complexes, the sulfonamide moiety, while not always directly involved in coordination, influences the electronic properties and geometry of the resulting complex.

The coordination of metal ions to sulfonamides can lead to the formation of discrete molecular complexes or extended coordination polymers. The specific outcome depends on the metal ion, the solvent system, and the steric and electronic properties of the sulfonamide ligand. The presence of the chloro and methyl substituents on the benzene (B151609) ring of this compound would be expected to modulate its coordinating ability and the stability of the resulting metal complexes.

Application in Organic Synthesis as Reagents or Intermediates

This compound serves as a valuable intermediate in organic synthesis, primarily in the preparation of more complex sulfonamide derivatives. The parent compound itself can be synthesized by the chlorosulfonation of m-chlorotoluene, followed by amination. nih.govnih.gov This initial sulfonamide can then be further functionalized.

A common application is in the synthesis of N-substituted 4-chloro-2-methylbenzenesulfonamides. This is typically achieved by reacting 4-chloro-2-methylbenzenesulfonyl chloride with a primary or secondary amine. nih.govnih.gov This reaction provides a straightforward route to a wide array of sulfonamides with varying substituents on the nitrogen atom, which can be useful in medicinal chemistry and materials science. For example, the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with different anilines leads to the formation of N-aryl-4-chloro-2-methylbenzenesulfonamides. nih.govnih.govnih.govnih.gov

The sulfonamide functional group can also be used as a directing group in certain organic reactions or as a protecting group for amines. Its chemical stability and the relative ease of its introduction and removal make it a useful tool for synthetic chemists. Furthermore, related compounds like 2-chloro-4-methylsulfonylbenzoic acid are described as important organic synthesis intermediates in the medicine and dye industries, highlighting the synthetic utility of this structural motif. google.com

Potential in Material Science

The ability of this compound and its derivatives to form ordered solid-state structures through non-covalent interactions makes them interesting candidates for applications in material science, particularly in the realm of crystal engineering and the design of supramolecular assemblies.

The key to their potential in this area lies in the presence of the sulfonamide group, which is an excellent hydrogen bond donor (N-H) and acceptor (S=O). These hydrogen bonding capabilities allow the molecules to self-assemble into well-defined one-, two-, or three-dimensional networks in the solid state.

Numerous crystallographic studies on derivatives of this compound have revealed the formation of intricate supramolecular structures. For instance, the crystal structures of several N-aryl-4-chloro-2-methylbenzenesulfonamides show that the molecules are linked into centrosymmetric dimers or infinite chains by intermolecular N-H···O hydrogen bonds. nih.govnih.govnih.govnih.govnih.gov The specific packing arrangement is influenced by the nature and position of substituents on the aryl rings.

These studies demonstrate that by systematically modifying the substituents on the core this compound scaffold, it is possible to control the resulting supramolecular architecture. This level of control is a fundamental aspect of crystal engineering and is crucial for the development of new materials with tailored properties, such as specific optical or electronic characteristics. The table below summarizes the crystallographic data for some derivatives, illustrating the diversity in their solid-state structures.

| Compound | Molecular Formula | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

|---|---|---|---|---|---|

| 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide | C13H11Cl2NO2S | Monoclinic | P21/c | Intermolecular N–H⋯O hydrogen bonds forming column-like chains. | nih.gov |

| 4-Chloro-N-(2-chlorophenyl)-2-methylbenzenesulfonamide | C13H11Cl2NO2S | Triclinic | P-1 | Inversion dimers linked by pairs of N–H⋯O hydrogen bonds. | nih.gov |

| 4-Chloro-2-methyl-N-phenyl-benzenesulfonamide | C13H12ClNO2S | Monoclinic | P21/c | Centrosymmetric dimers through N-H⋯O hydrogen bonds. | nih.gov |

| 4-Chloro-2-methyl-N-(4-methylphenyl)benzenesulfonamide | C14H14ClNO2S | Monoclinic | P21/c | Intermolecular N—H⋯O hydrogen bonds link the molecules into centrosymmetric dimers. | nih.gov |

| 4-Chloro-N-(2-methylbenzoyl)benzenesulfonamide | C14H12ClNO3S | Monoclinic | P21/c | Molecules are linked by pairs of N—H⋯O(S) hydrogen bonds, forming centrosymmetric dimers. | nih.gov |

| 4-Chloro-2-methyl-N-(2-methylphenyl)benzenesulfonamide | C14H14ClNO2S | Monoclinic | P21/c | Inversion dimers linked by pairs of N—H⋯O hydrogen bonds. | nih.gov |

Analytical Techniques in Research and Development

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is an indispensable tool for separating components within a mixture, making it ideal for assessing the purity of 4-Chloro-2-methylbenzenesulfonamide and monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is particularly powerful for these applications. It can be used to track the consumption of reactants and the formation of products in real-time, allowing for the optimization of reaction conditions and the direct calculation of yield from the resulting chromatogram. nanobioletters.com

For purity assessment, HPLC methods are developed to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. wu.ac.thresearchgate.net The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and sensitivity. wu.ac.th For instance, a method developed for determining 4-aminobenzenesulfonamide impurity in a sulfonamide drug substance utilized a C8 column with a gradient mobile phase of dipotassium (B57713) hydrogen phosphate (B84403) buffer and acetonitrile (B52724), demonstrating the ability to resolve and quantify impurities accurately. wu.ac.th

Reversed-Phase Liquid Chromatography (RPLC) is the most common mode of HPLC used for the analysis of sulfonamides. researchgate.netrsc.org In RPLC, a non-polar stationary phase (typically C18 or C8 bonded silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. nanobioletters.comrsc.org The retention of sulfonamides is related to their lipophilicity; adjusting the mobile phase composition and pH allows for the fine-tuning of the separation. rsc.org

A specialized form of RPLC is Micellar Liquid Chromatography (MLC), which employs an aqueous mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration (CMC). nih.govnih.govmdpi.comchromatographyonline.com This technique offers several advantages, including lower cost, reduced toxicity, and the ability to directly inject complex samples like physiological fluids with minimal preparation. nih.govnih.gov The micelles in the mobile phase and the surfactant monomers adsorbed onto the stationary phase create a unique environment that alters the retention and selectivity of solutes. chromatographyonline.com The separation of sulfonamides in MLC is optimized by adjusting parameters like SDS concentration, pH, and the amount of an organic modifier (e.g., 1-propanol (B7761284) or 2-propanol). nih.govnih.govmdpi.com

Below is a table summarizing typical chromatographic conditions used for the analysis of sulfonamides.

| Parameter | Reversed-Phase Liquid Chromatography (RPLC) | Micellar Liquid Chromatography (MLC) |

| Stationary Phase (Column) | C18 or C8 (e.g., YMC-Triart C8, Zorbax Eclipse XDB C18) wu.ac.thmdpi.com | C18 (hydrophilic end-capped) nih.govmdpi.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures, often with pH modifiers like acetic acid or phosphate buffer. nanobioletters.comrsc.org | Aqueous solution of a surfactant (e.g., 0.05 M - 0.07 M SDS) with a small percentage of organic modifier (e.g., 6% 1-propanol) and a buffer (e.g., phosphate buffer at pH 3). nih.govmdpi.com |

| Detection | UV-Vis / Photodiode Array (PDA) Detector (e.g., at 265 nm or 278 nm). nanobioletters.comwu.ac.th | Diode-Array Detector (DAD). mdpi.com |

| Flow Rate | Typically 0.6 - 1.0 mL/min. nanobioletters.comnih.gov | - |

| Application | Purity testing, impurity quantification, reaction monitoring. nanobioletters.comwu.ac.th | Separation of sulfonamides in food and physiological samples, often with direct injection. nih.govnih.gov |

Mass Spectrometry for Product Identification and Metabolite Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the identity of synthesized products and for identifying and quantifying metabolites. When coupled with a separation technique like liquid chromatography (LC-MS), it provides both retention time and mass information, enhancing analytical specificity and sensitivity. acs.orgusda.gov

For product identification, the molecular weight of this compound can be confirmed by determining the m/z of its molecular ion. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M) and the M+2 peak, which appear in an approximate 3:1 ratio of relative intensity due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. libretexts.org Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation patterns of sulfonamides are well-studied; common fragmentation pathways include the neutral loss of sulfur dioxide (SO₂) and cleavage of the sulfonamide bond, providing a structural fingerprint of the molecule. nist.govnih.gov

Metabolite profiling involves identifying the biotransformation products of a compound in biological systems. The metabolism of sulfonamides can occur through pathways like N-acetylation or hydroxylation of the aromatic ring. researchgate.netacs.org LC-MS/MS is the premier tool for these studies. acs.orgresearchgate.netnih.gov It can detect and identify known and unknown metabolites in complex biological matrices such as liver tissue or wastewater. acs.orgnih.gov For instance, analytical methods have been developed to simultaneously detect parent sulfonamides and their key human metabolites, such as N⁴-acetylsulfamethoxazole, in various samples, which is crucial for understanding the fate and impact of these compounds. acs.orgacs.org

The table below outlines common mass spectrometric fragmentation patterns observed for aromatic sulfonamides.

| Precursor Ion | Fragmentation Pathway | Key Fragment Ions | Significance |

| [M+H]⁺ | Cleavage of S-N bond | [R¹-SO₂]⁺ | Corresponds to the benzenesulfonyl moiety. |

| [M+H]⁺ | Cleavage of Ar-S bond | [R²-NH₂]⁺ | Corresponds to the aniline (B41778) moiety. |

| [M-H]⁻ | Neutral loss of SO₂ | [M-H-SO₂]⁻ | A characteristic fragmentation for deprotonated sulfonamides, forming an anilide anion. nist.gov |

| [M] | Isotopic Pattern | M and M+2 peaks | The ~3:1 intensity ratio confirms the presence of one chlorine atom. libretexts.org |

Future Research Directions and Emerging Paradigms for 4 Chloro 2 Methylbenzenesulfonamide

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 4-Chloro-2-methylbenzenesulfonamide and its precursors, such as 4-chlorobenzenesulfochloride, often involves the use of stoichiometric amounts of reagents like chlorosulfonic acid and thionyl chloride, which can generate significant waste streams. nih.govnih.govgoogle.com For instance, a common laboratory-scale synthesis involves the dropwise addition of chlorosulfonic acid to a solution of m-chlorotoluene in chloroform (B151607) at low temperatures. nih.govnih.govnih.gov While effective, this method presents challenges in terms of hazardous reagents and solvent use.

Future research is imperative to develop more sustainable and efficient synthetic pathways. Key areas of focus should include:

Catalytic Systems: Investigating novel catalysts to reduce the reliance on stoichiometric reagents for the chlorosulfonation of m-chlorotoluene. google.com This could involve exploring solid acid catalysts or metal-based catalysts that offer high selectivity and can be easily recovered and reused.

Green Solvents: Replacing traditional chlorinated solvents like chloroform with more environmentally benign alternatives, such as ionic liquids, supercritical fluids, or biphasic solvent systems, which can facilitate easier product separation and minimize waste. eurjchem.com

Flow Chemistry: Adapting the synthesis to continuous flow reactors. This paradigm shift can offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhance safety by minimizing the accumulation of hazardous intermediates, and improve scalability and reproducibility.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This involves exploring alternative sulfonating agents or one-pot procedures that combine multiple steps to reduce intermediate isolation and purification losses.

A comparison of a conventional method with potential future approaches is outlined below.

| Feature | Conventional Synthesis nih.govnih.govnih.gov | Future Sustainable Approaches |

| Reagents | Stoichiometric chlorosulfonic acid, thionyl chloride | Catalytic systems, alternative sulfonating agents |

| Solvents | Chloroform | Green solvents (e.g., ionic liquids), solvent-free conditions, biphasic systems |

| Process | Batch processing | Continuous flow chemistry |

| Waste | Significant HCl gas evolution, solvent waste | Reduced byproducts, recyclable catalysts and solvents |

| Efficiency | Multi-step with purification | Potential for one-pot reactions, simplified workup |

Deeper Mechanistic Elucidation of Biological Interactions

While various derivatives of benzenesulfonamides are known for their wide-ranging biological activities, including as anticancer and antimicrobial agents, the specific mechanistic details of how derivatives of this compound interact with biological targets are not fully understood. nih.govmdpi.comnih.gov For many reported derivatives, the biological activity is established through in vitro screening, but the precise molecular interactions, such as enzyme inhibition or receptor binding, require more profound investigation. nih.govnih.gov

Future research should pivot towards a more granular understanding of these interactions:

Target Identification and Validation: For derivatives showing promising activity, identifying the specific protein or nucleic acid targets is a critical next step. Techniques like affinity chromatography, proteomics, and genetic screening can be employed to pinpoint molecular partners.

Structural Biology: X-ray crystallography and cryo-electron microscopy studies of derivatives co-crystallized with their biological targets can provide atomic-level insights into the binding modes. nih.govnih.gov Understanding the specific hydrogen bonds, hydrophobic interactions, and conformational changes is crucial for explaining the observed activity. nih.govnih.govnih.gov

Computational Modeling: Molecular docking and dynamic simulations can complement experimental data by predicting binding affinities and exploring the conformational landscape of the ligand-target complex. nih.gov This can help in understanding why certain substitutions on the this compound scaffold lead to enhanced or diminished activity.

Pharmacokinetics and Metabolism: Investigating the metabolic fate of these compounds is essential. Understanding how they are processed in biological systems will inform the design of derivatives with improved stability and bioavailability. nih.gov

Rational Design of Derivatives for Enhanced Potency and Selectivity

The this compound scaffold serves as a valuable starting point for the development of new therapeutic agents. nih.govmdpi.comnih.gov Structure-activity relationship (SAR) studies have shown that modifications to this core can lead to compounds with significant antitumor activity. nih.govmdpi.com For example, a series of derivatives showed that the introduction of specific moieties could result in compounds with high selectivity against certain cancer cell lines. nih.gov

The future of drug discovery with this scaffold lies in a more rational and targeted design approach:

Structure-Based Drug Design (SBDD): Leveraging the detailed mechanistic insights gained from structural biology and computational studies (as described in 7.2), new derivatives can be designed to optimize interactions with the target's binding site. This allows for the precise modification of the scaffold to enhance potency and, crucially, selectivity, thereby minimizing off-target effects.

Fragment-Based Drug Discovery (FBDD): Using the this compound core as a starting fragment, researchers can systematically build upon the structure, adding functional groups that occupy different pockets of a target's binding site to incrementally improve affinity.

Pharmacophore Modeling: Developing computational models that define the essential three-dimensional arrangement of functional groups required for biological activity. This allows for the virtual screening of large compound libraries to identify novel derivatives with a high probability of being active.

Multi-Target Ligands: Exploring the design of derivatives that can modulate multiple biological targets simultaneously. This is a promising strategy for complex diseases like cancer, where targeting a single pathway is often insufficient.

| Derivative Type | Research Finding | Future Design Implication |

| Hydrazones and Pyridones | Certain derivatives showed higher cytotoxic activity against HepG2 liver cancer cells than doxorubicin. nih.gov | Further modification of the hydrazone and pyridone moieties to optimize anti-cancer activity. |

| Alkylthio Guanidines | Activity against breast, cervical, and colon cancer cells was strongly dependent on the presence of a hydroxyl group. mdpi.com | Focus on strategic placement of hydrogen-bond donors/acceptors to improve target engagement. |

| 2-Mercapto-5-methylbenzenesulfonamides | A derivative showed high selectivity against renal cancer (A498) cells with a GI50 < 0.01 µM. nih.gov | Use the core structure to develop highly selective agents for specific cancer subtypes. |

Exploration of New Chemical Reactivities and Transformational Pathways

The chemical versatility of the sulfonamide group and the substituted benzene (B151609) ring in this compound is an area ripe for exploration. While its use in forming N-aryl or N-acyl derivatives is well-documented, its potential in other modern synthetic transformations remains largely untapped. nih.govnih.govnih.gov

Future research should aim to unlock new chemical possibilities:

C-H Activation: Developing methods for the direct functionalization of the C-H bonds on the aromatic ring. This would allow for the late-stage modification of the scaffold, providing rapid access to a diverse range of derivatives without the need for de novo synthesis.

Novel Coupling Reactions: Using the chloro- and methyl- substituents as handles for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, alkyl, or other functional groups, thereby expanding the accessible chemical space.

Sulfonamide Group as a Directing or Leaving Group: Investigating the potential of the sulfonamide moiety to direct ortho-metallation or to act as a leaving group in novel substitution or elimination reactions. Recent research has shown that sulfonamides can undergo light-driven reductive cleavage, opening new synthetic avenues. eurjchem.com

Photoredox and Electrochemical Synthesis: Applying modern synthetic techniques like photoredox catalysis and electrosynthesis to achieve transformations that are difficult under traditional thermal conditions. These methods can offer unique reactivity patterns and are often more sustainable.

By pushing the boundaries of its known chemistry, researchers can transform this compound from a simple building block into a dynamic platform for constructing complex and high-value molecules for a wide array of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-2-methylbenzenesulfonamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically begins with chlorosulfonation of 2-methylbenzenesulfonyl chloride, followed by substitution with an amine group under basic conditions (pH ~8–9). Reaction parameters such as temperature (ambient to 60°C), solvent (methanol or aqueous systems), and stoichiometry are optimized using iterative design of experiments (DoE) to maximize yield (>75%) and purity (>95%) . Key intermediates (e.g., sulfonyl chlorides) are characterized via FT-IR and H NMR to confirm functional group integrity before proceeding to sulfonamide formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR confirms substitution patterns (e.g., chloro and methyl group positions). IR spectroscopy validates sulfonamide S=O stretching (~1350–1150 cm) and N-H bending (~3300 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS identifies trace impurities (<0.1%) and validates molecular ion peaks (e.g., [M+H] at m/z 219.6) .

Q. How does the chloro substituent influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group activates the benzene ring for electrophilic substitution at the para position. In cross-coupling reactions (e.g., Suzuki-Miyaura), the methyl group sterically hinders ortho positions, directing reactivity to meta or para sites. Kinetic studies using Cl NMR reveal halide displacement rates under varying catalysts (e.g., Pd/C vs. CuI) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in molecular conformation and packing?

- Methodological Answer : SC-XRD using SHELX software (e.g., SHELXL for refinement) determines bond lengths (C-Cl: ~1.73 Å, S-N: ~1.62 Å) and dihedral angles between sulfonamide and benzene planes. Hydrogen-bonding networks (e.g., N-H···O=S interactions) are validated via PLATON analysis, with R-factors <0.05 for high-resolution data (<1.0 Å). Twinning or disorder is addressed using TWINABS .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for sulfonamide derivatives in medicinal chemistry?

- Methodological Answer :

- In Silico Docking : Molecular docking (AutoDock Vina) evaluates binding affinities to targets like carbonic anhydrase, using PDB structures (e.g., 3LXE). The chloro-methyl motif enhances hydrophobic interactions in active sites .

- In Vitro Assays : IC values from enzyme inhibition assays (e.g., urease inhibition) are correlated with substituent electronic profiles (Hammett σ constants) .

Q. How do researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity are addressed via:

- Dose-Response Replication : Standardized protocols (CLSI guidelines) control for solvent effects (DMSO vs. saline) and cell line variability .

- Metabolite Profiling : LC-HRMS identifies degradation products (e.g., hydrolyzed sulfonamides) that may contribute to false-positive bioactivity .

Q. What advanced analytical methods quantify trace impurities or degradation products in synthesized batches?

- Methodological Answer :

- GC-MS Headspace Analysis : Detects volatile byproducts (e.g., methyl chloride) at ppm levels .

- Stability Studies : Forced degradation (40°C/75% RH for 28 days) monitored by UPLC-PDA identifies photooxidation products, with QbD principles guiding formulation stability .

Critical Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.